molecular formula C8H17NO B1486449 2-[(Cyclopropylmethyl)amino]butan-1-ol CAS No. 1156169-03-7

2-[(Cyclopropylmethyl)amino]butan-1-ol

Cat. No. B1486449
M. Wt: 143.23 g/mol
InChI Key: BXYJJRROXCLKRI-UHFFFAOYSA-N
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Description

“2-[(Cyclopropylmethyl)amino]butan-1-ol” is a chemical compound with the molecular formula C8H17NO . It contains a butan-1-ol backbone, which is a four-carbon alcohol, with a cyclopropylmethylamino group attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “2-[(Cyclopropylmethyl)amino]butan-1-ol” would consist of a butan-1-ol backbone with a cyclopropylmethylamino group attached to the second carbon. The presence of the alcohol (-OH) and amino (-NH2) functional groups may allow for hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Synthesis and Catalytic Applications

2-[(Cyclopropylmethyl)amino]butan-1-ol and its derivatives have been utilized in various synthetic and catalytic processes, demonstrating the compound's versatility in organic synthesis. For example, the chiral derivative (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) has been synthesized from its Schiff base through catalytic hydrogenation over palladium on carbon. This compound acts as a resolving agent for preparing optically active cyclopropanecarboxylic acids, showcasing its significance in the synthesis of chiral molecules (Hegedüs et al., 2015).

Chemical Transformations

The compound's structural framework facilitates various chemical transformations. A study on the aminolysis of a related compound, 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, with different amines, highlighted the influence of sterically unshielded amines and high dielectric permittivity reaction mediums. Such reactions showcase the chemical versatility and reactivity of cyclopropylmethylamino derivatives in organic synthesis (Novakov et al., 2017).

Aromatic and Anticorrosion Applications

Further extending its utility, derivatives of 2-[(Cyclopropylmethyl)amino]butan-1-ol have been explored for their anticorrosion properties. Phenyl aldehyde layers functionalized with amino alcohols, including derivatives of 2-[(Cyclopropylmethyl)amino]butan-1-ol, have shown promising anticorrosion effects when electrodeposited on copper. These studies reveal the compound's potential in materials science, particularly in protective coatings and anticorrosion applications (Chira et al., 2021).

Enzymatic Oxidation

The engineered cytochrome P450cam, modified to improve substrate fit, has demonstrated the ability to oxidize gaseous alkanes like butane and propane to their corresponding alcohols, butan-2-ol, and propan-2-ol, respectively. This highlights the potential of 2-[(Cyclopropylmethyl)amino]butan-1-ol and its analogs in biotechnological applications, particularly in enzymatic processes and biocatalysis (Bell et al., 2002).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. As an alcohol and amine, “2-[(Cyclopropylmethyl)amino]butan-1-ol” could potentially be irritating to the skin and eyes, and harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(cyclopropylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(6-10)9-5-7-3-4-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYJJRROXCLKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopropylmethyl)amino]butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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